molecular formula C12H11NOS B15377403 N-[3-(2-Thienyl)phenyl]acetamide

N-[3-(2-Thienyl)phenyl]acetamide

Cat. No.: B15377403
M. Wt: 217.29 g/mol
InChI Key: XGPFTOAIGXUGCR-UHFFFAOYSA-N
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Description

N-[3-(2-Thienyl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a phenyl ring substituted at the 3-position with a 2-thienyl group and an acetamide (-NHCOCH₃) moiety. This compound is of interest due to its structural hybridity, combining aromatic (phenyl) and heteroaromatic (thiophene) systems. The thiophene ring, a five-membered aromatic system with a sulfur atom, contributes unique electronic and steric properties, while the acetamide group enables hydrogen bonding and conformational flexibility.

Palladium-catalyzed coupling reactions, as described for other arylacetamides, may also be applicable .

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

N-(3-thiophen-2-ylphenyl)acetamide

InChI

InChI=1S/C12H11NOS/c1-9(14)13-11-5-2-4-10(8-11)12-6-3-7-15-12/h2-8H,1H3,(H,13,14)

InChI Key

XGPFTOAIGXUGCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Conformational Stability : Intramolecular S···O interactions between the thiophene sulfur and acetamide carbonyl oxygen may stabilize specific conformers, as observed in related N-(2-thienyl)acetamides .
  • Spectroscopic Properties : Detailed NMR and IR data for structurally similar compounds highlight distinct signals for thiophene protons (δ 6.5–7.5 ppm in ¹H NMR) and carbonyl vibrations (~1680 cm⁻¹ in IR) .

Comparison with Similar Compounds

Substituent Position Effects: Thienyl vs. Other Groups

The position and nature of substituents on the phenyl ring significantly influence physicochemical and conformational properties.

Compound Substituent Key Feature Reference
N-[3-(2-Thienyl)phenyl]acetamide 3-(2-Thienyl) Potential 1,5-type S···O interaction stabilizes Z-conformer
N-(3-Nitrophenyl)acetamide 3-Nitro Electron-withdrawing nitro group reduces electron density on phenyl ring
N-(3-Chlorophenyl)acetamide 3-Chloro Increased lipophilicity; no stabilizing intramolecular interactions
N-(2-Thienyl)acetamide N-linked 2-thienyl Z-conformer stabilized by 0.74–0.93 kcal/mol via S···O interaction

Key Findings :

  • The 2-thienyl group in this compound may enable conformational stabilization via S···O interactions, similar to N-(2-thienyl)acetamides .
  • Electron-withdrawing groups (e.g., -NO₂) reduce aromatic ring reactivity, while chloro groups enhance lipophilicity without conformational benefits .

Electronic and Steric Effects of Substituents

Substituents alter electronic distribution and steric bulk, impacting solubility, reactivity, and intermolecular interactions.

Compound Substituent Electronic Effect Solubility Trend Reference
This compound 2-Thienyl (electron-rich) Moderate electron donation Moderate in polar solvents
N-(3,5-Dimethoxyphenyl)acetamide (Compound 3) 3,5-Dimethoxy Strong electron donation High in polar solvents
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Chloro, 4-hydroxy Electron-withdrawing + H-bonding Low in non-polar solvents

Key Findings :

  • Methoxy groups enhance solubility in polar solvents due to increased polarity and hydrogen bonding .
  • Thienyl groups provide moderate electron donation without significantly compromising solubility .

Conformational Stability and Intramolecular Interactions

Non-covalent interactions dictate conformational preferences, affecting molecular stability and reactivity.

Compound Interaction Type Stabilization Energy (kcal/mol) Conformer Preference Reference
This compound S(Thienyl)···O(Amide) Estimated 0.7–1.0 Z-conformer
N-(2-Thienyl)acetamide S···O(Amide) 0.74–0.93 Z-conformer
N-(3-Thienyl)acetamide No significant interaction N/A E-conformer

Key Findings :

  • The 1,5-type S···O interaction in this compound likely stabilizes the Z-conformer, reducing rotational freedom and enhancing rigidity .
  • Analogous compounds lacking such interactions (e.g., N-(3-thienyl)acetamides) exhibit less conformational stability .

Physicochemical and Spectroscopic Properties

Comparative data for melting points, molecular weights, and spectroscopic signatures:

Compound Molecular Weight (g/mol) Melting Point (°C) ¹H NMR (δ, ppm) IR (cm⁻¹) Reference
This compound 217.28 Not reported Thienyl H: 6.8–7.3 C=O: ~1680
N-(3-Nitrophenyl)acetamide 180.16 142–144 Aromatic H: 7.5–8.2 C=O: 1675
N-(3-Chlorophenyl)acetamide 169.61 135–137 Aromatic H: 7.2–7.6 C=O: 1685
N-(2-Thienyl)acetamide 141.18 98–100 Thienyl H: 6.5–7.1 C=O: 1670

Key Findings :

  • Thienyl-containing acetamides exhibit distinct NMR signals for thiophene protons, aiding structural identification .
  • Melting points correlate with molecular symmetry and intermolecular forces; nitro and chloro substituents increase melting points due to polarity .

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